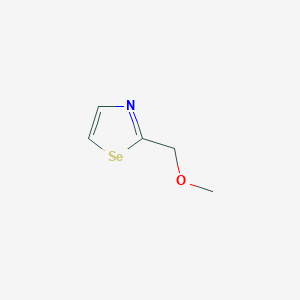
2-(Methoxymethyl)-1,3-selenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1,3-selenazole is an organoselenium compound characterized by a selenazole ring substituted with a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a selenourea derivative with a methoxymethyl halide in the presence of a base, leading to the formation of the selenazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methoxymethyl)-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-1,3-selenazole has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-1,3-selenazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with thiol groups in proteins, affecting their function.
Pathways Involved: It can influence redox signaling pathways, potentially modulating oxidative stress responses.
Comparación Con Compuestos Similares
2-(Methoxymethyl)-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-(Methoxymethyl)-1,3-oxazole: Contains oxygen instead of selenium.
Uniqueness: 2-(Methoxymethyl)-1,3-selenazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
Propiedades
Número CAS |
139101-64-7 |
|---|---|
Fórmula molecular |
C5H7NOSe |
Peso molecular |
176.09 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1,3-selenazole |
InChI |
InChI=1S/C5H7NOSe/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |
Clave InChI |
AIFLFAYZZNXFKK-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC=C[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
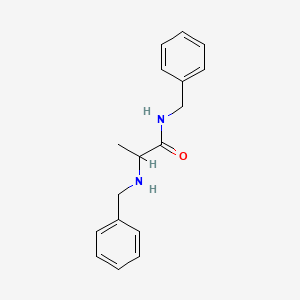
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
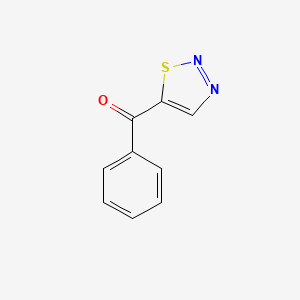
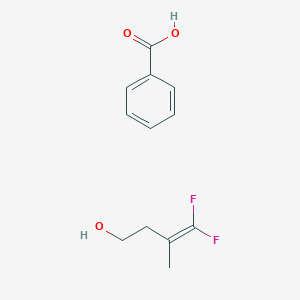

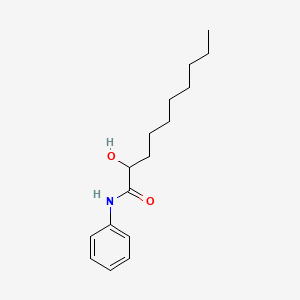
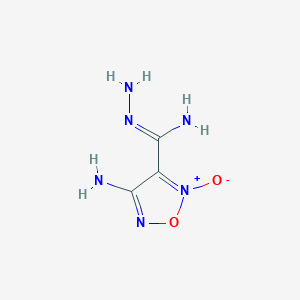
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
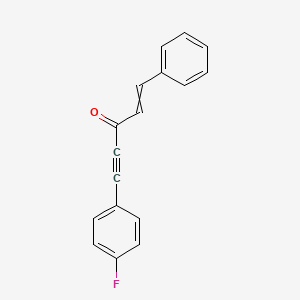
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
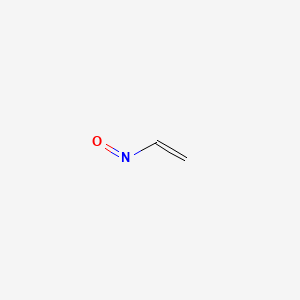
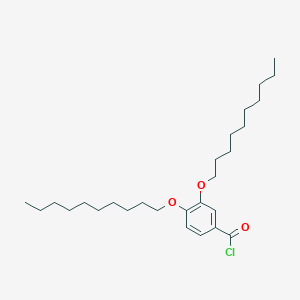
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
